molecular formula C15H15BrO2 B7815290 2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene

2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene

Cat. No.: B7815290
M. Wt: 307.18 g/mol
InChI Key: OFAJHXKBYXPWDE-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene (C₁₅H₁₅BrO₂) features a benzene ring substituted with:

  • A bromine atom at position 2,
  • A [(4-methoxyphenyl)methoxy] group at position 1,
  • A methyl group at position 4.

Properties

IUPAC Name

2-bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-3-8-15(14(16)9-11)18-10-12-4-6-13(17-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJHXKBYXPWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 1-[(4-methoxyphenyl)methoxy]-4-methylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, yielding a corresponding hydrocarbon.

  • Substitution: The methoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzoic acid.

  • Reduction: 2-Methyl-4-methoxyphenylmethanol.

  • Substitution: 2-Bromo-1-(hydroxymethyl)-4-methylbenzene.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules
The compound serves as a critical building block in the synthesis of various organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the formation of more complex structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals where intricate molecular architectures are required.

2. Polymer Chemistry
2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene can be utilized in the synthesis of polymers through radical polymerization techniques. The presence of the bromine atom allows for the initiation of polymer chains, making it valuable in creating functionalized polymer materials with specific properties tailored for applications in coatings, adhesives, and composites.

3. Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential.

Biological Research Applications

1. Pharmacological Studies
The interactions of this compound with biomolecules are crucial for understanding its biological effects. Research has indicated that compounds with similar structures exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. This makes it a candidate for further pharmacological investigation to elucidate potential therapeutic applications.

2. Inhibition of Protein–Protein Interactions (PPIs)
Recent studies have explored the role of similar compounds in inhibiting protein-protein interactions, which are critical in many signaling pathways associated with cancer and other diseases. The unique substituents on this compound may influence its ability to disrupt these interactions, presenting opportunities for drug development targeting specific pathways .

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. By modifying its structure through various substitution reactions, researchers were able to develop compounds that showed promising activity against cancer cell lines.

Case Study 2: Development of Organic Photovoltaics
In another research initiative, this compound was incorporated into the fabrication of organic photovoltaic devices. The results indicated improved efficiency and stability compared to devices made from traditional materials, highlighting its potential in renewable energy applications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, its interaction with enzymes or receptors can lead to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 331.19 g/mol.
  • Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. The electron-donating methoxy group in the [(4-methoxyphenyl)methoxy] substituent directs electrophilic attack to ortho/para positions, while the methyl group introduces steric effects and enhances lipophilicity .
  • Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its stability and versatility .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene Bromo (C2), [(4-Methoxyphenyl)methoxy] (C1), Methyl (C4) C₁₅H₁₅BrO₂ 331.19 High lipophilicity due to methyl group; stable intermediate for nucleophilic substitutions .
4-Benzyloxy-2-bromo-1-methoxybenzene Bromo (C2), Benzyloxy (C4), Methoxy (C1) C₁₄H₁₃BrO₂ 305.16 Benzyloxy group increases solubility in non-polar solvents; used in protecting-group chemistry .
4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene Bromo (C4), [(4-Methoxyphenyl)methoxy] (C2), Trifluoromethyl (C1) C₁₅H₁₂BrF₃O₂ 361.15 Trifluoromethyl enhances electron-withdrawing effects; used in fluorinated drug synthesis .
1-Bromo-4-methoxy-2-phenylmethoxybenzene Bromo (C1), Phenylmethoxy (C2), Methoxy (C4) C₁₄H₁₃BrO₂ 305.16 Altered substitution pattern directs electrophiles to C5/C6 positions; intermediate in ligand synthesis .
2-Bromo-1-(4-methoxyphenyl)ethanone Bromo (C2), Acetophenone (C1), Methoxy (C4) C₉H₉BrO₂ 229.07 Reactive ketone group enables condensation reactions; precursor to thiazole derivatives .

Physicochemical Properties

  • Solubility :

    • The methyl group in the target compound enhances lipophilicity, reducing water solubility compared to 1-bromo-4-methoxy-2-phenylmethoxybenzene .
    • Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit lower solubility in polar solvents due to the hydrophobic -CF₃ group .
  • Thermal Stability: Crystallographic studies of 2-bromo-1-(4-methoxyphenyl)ethanone reveal intramolecular hydrogen bonding (C8–H···O1), stabilizing the structure . Similar stabilization is expected in the target compound due to the methoxy group.

Biological Activity

2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene, also known by its chemical formula C15H15BrO2, is a compound that has garnered attention for its potential biological activities. This article compiles various research findings, including synthesis methods, biological evaluations, and case studies that highlight the compound's pharmacological properties.

Molecular Structure:

  • Molecular Formula: C15H15BrO2
  • Molecular Weight: 307.1824 g/mol
  • CAS Number: 41687075

The compound features a bromine atom substituted on a benzene ring, along with a methoxy group and a phenylmethoxy moiety, which may contribute to its biological activity.

Synthesis Methods

Various synthetic routes have been explored to produce this compound. The most common methods involve:

  • Bromination of 4-methylbenzene derivatives using bromine in the presence of Lewis acids.
  • Methoxylation reactions where methanol is used under acidic conditions to introduce methoxy groups onto the aromatic rings.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to or including this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has indicated that this compound may possess anticancer activities:

  • Cell Line Studies: In tests involving human cancer cell lines, derivatives of similar structures have shown promising antiproliferative effects. For example, compounds with similar substituents exhibited IC50 values ranging from 0.06 to 0.17 µM against various cancer lines .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin polymerization, a crucial process in cell division, thereby exerting their anticancer effects .
  • Interactions with Enzymes: Molecular docking studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, enhancing its therapeutic potential against diseases like cancer .

Case Studies and Research Findings

  • Antimicrobial Study:
    • A study evaluated the antimicrobial efficacy of several brominated compounds, including derivatives of this compound. Results indicated effective inhibition of bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity:
    • In a comprehensive evaluation of benzo[b]furan derivatives, which share structural similarities with this compound, significant antiproliferative activity was noted against multiple cancer cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics .

Data Tables

Compound NameIC50 (µM)Target Cell LinesActivity Type
This compoundN/AVarious Cancer LinesAnticancer
Similar Brominated Derivative<0.17A549, ME-180Antiproliferative
Methoxy-substituted Compound0.06HL-60, U937Antileukemic

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